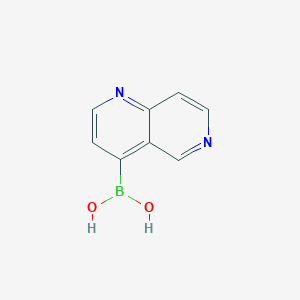

(1,6-Naphthyridin-4-yl)boronicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1,6-Naphthyridin-4-yl)boronic acid is a compound that belongs to the class of boronic acids and naphthyridines. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Naphthyridines, on the other hand, are nitrogen-containing heterocyclic compounds with significant pharmacological activities. The combination of these two moieties in (1,6-Naphthyridin-4-yl)boronic acid makes it a compound of interest in various fields of research, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,6-Naphthyridin-4-yl)boronic acid typically involves the functionalization of the naphthyridine core with a boronic acid group. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated naphthyridine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of (1,6-Naphthyridin-4-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solventless and environmentally benign methods are being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

(1,6-Naphthyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The naphthyridine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and substituted naphthyridines. These products have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

(1,6-Naphthyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the development of probes and sensors for biological molecules.

Medicine: Investigated for its potential as an anticancer, anti-HIV, and antimicrobial agent.

Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (1,6-Naphthyridin-4-yl)boronic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interfere with cellular pathways by binding to active sites or interacting with nucleic acids. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

- 1,5-Naphthyridin-4-yl)boronic acid

- 2,6-Naphthyridin-4-yl)boronic acid

- Quinoline-4-yl)boronic acid

Uniqueness

(1,6-Naphthyridin-4-yl)boronic acid is unique due to the specific positioning of the boronic acid group on the naphthyridine core. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. Its combination of boronic acid and naphthyridine moieties provides a versatile platform for various applications in synthesis, biology, and medicine .

Biological Activity

(1,6-Naphthyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

(1,6-Naphthyridin-4-yl)boronic acid features a naphthyridine core with a boronic acid functional group. The ability of boronic acids to form reversible covalent bonds with diols and other nucleophiles underpins their utility in biological systems, particularly in enzyme inhibition and molecular recognition.

The biological activity of (1,6-Naphthyridin-4-yl)boronic acid primarily arises from its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular pathways by binding to active sites or interacting with nucleic acids. This compound has been shown to form reversible covalent bonds with various biological molecules, enhancing its potential as an inhibitor of serine proteases and other enzymes .

Anticancer Activity

Research has indicated that (1,6-Naphthyridin-4-yl)boronic acid exhibits promising anticancer properties. It has been evaluated for its ability to sensitize cancer cells to chemotherapeutic agents such as cisplatin. For instance, studies have shown that certain derivatives can induce apoptosis in HCT116 cell lines when combined with cisplatin, suggesting a synergistic effect .

Enzyme Inhibition

The compound has been investigated as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. Inhibitors like (1,6-Naphthyridin-4-yl)boronic acid can enhance insulin secretion and improve glycemic control in diabetic models .

Table 1: Summary of Biological Activities

Case Study: DPP-IV Inhibition

A study evaluating the effects of (1,6-Naphthyridin-4-yl)boronic acid on DPP-IV demonstrated significant reductions in blood glucose levels in diabetic models. The compound was found to effectively inhibit the enzyme's activity, leading to improved insulin response and reduced microalbuminuria in subjects with diabetic nephropathy .

Future Directions

The potential applications of (1,6-Naphthyridin-4-yl)boronic acid are vast. Ongoing research is focusing on optimizing its structure to enhance selectivity and potency against specific targets. Additionally, the exploration of its derivatives could lead to the development of novel therapeutic agents for cancer and metabolic disorders.

Properties

Molecular Formula |

C8H7BN2O2 |

|---|---|

Molecular Weight |

173.97 g/mol |

IUPAC Name |

1,6-naphthyridin-4-ylboronic acid |

InChI |

InChI=1S/C8H7BN2O2/c12-9(13)7-1-4-11-8-2-3-10-5-6(7)8/h1-5,12-13H |

InChI Key |

BWIQUVRDHCULKC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C=NC=CC2=NC=C1)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.